molecular formula C13H16O3 B1349946 Ethyl 4-isopropylbenzoylformate CAS No. 34906-84-8

Ethyl 4-isopropylbenzoylformate

Cat. No.: B1349946
CAS No.: 34906-84-8
M. Wt: 220.26 g/mol
InChI Key: CGCCWTUTQYRMIO-UHFFFAOYSA-N
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Description

Ethyl 4-isopropylbenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with an isopropyl group at the para position of the aromatic ring. This compound belongs to a broader class of benzoate esters, which are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility as intermediates. These analogs share the ethyl ester functional group but differ in substituents, enabling insights into how steric, electronic, and solubility properties vary with structural modifications.

Properties

IUPAC Name

ethyl 2-oxo-2-(4-propan-2-ylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-16-13(15)12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCCWTUTQYRMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374529
Record name ethyl 4-isopropylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34906-84-8
Record name ethyl 4-isopropylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34906-84-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-isopropylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-isopropylbenzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isopropylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted benzoylformate derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-isopropylbenzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in biochemical assays to study enzyme activity and metabolic pathways.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-isopropylbenzoylformate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and hypothetical properties of Ethyl 4-isopropylbenzoylformate and its analogs, inferred from substituent effects and trends observed in related compounds:

Compound Name Substituent Molecular Weight (g/mol)* Predicted Solubility (Polarity) Steric Bulk Common Applications
This compound -C(CH₃)₂ ~236.3 Low (hydrophobic) High Intermediate in asymmetric synthesis
Ethyl 4-chlorobenzoyl formate [1] -Cl ~228.6 Moderate Moderate Pharmaceutical precursor
Ethyl 4-fluorobenzoate [16] -F ~182.2 Moderate Low Agrochemical synthesis
Ethyl 4-cyclopropylbenzoate [10] Cyclopropyl ~218.3 Low High Polymer stabilizers
Ethyl 4-ethyl-3-iodobenzoate [13] -C₂H₅, -I (meta) ~320.1 Very Low High Radiolabeling probes

*Molecular weights calculated based on substituent contributions.

Key Observations:

  • Substituent Effects on Solubility : Bulky para-substituents like isopropyl or cyclopropyl reduce polarity, lowering solubility in aqueous media compared to smaller groups (e.g., -F, -Cl) .
  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity at the carbonyl carbon, increasing reactivity in ester hydrolysis or aminolysis. The isopropyl group, being electron-donating, may reduce such reactivity .

Research Findings and Trends

  • Synthetic Utility : Ethyl 4-chlorobenzoyl formate (compound 1, ) is frequently employed in Suzuki-Miyaura coupling reactions due to its balanced reactivity and stability, a trait that may extend to the isopropyl variant with optimized conditions .
  • Thermal Stability : Bulky substituents (e.g., cyclopropyl, isopropyl) improve thermal stability in benzoate esters, as observed in polymer applications of Ethyl 4-cyclopropylbenzoate .
  • Biological Activity : Fluorinated analogs (e.g., Ethyl 4-fluorobenzoate) exhibit enhanced bioavailability in agrochemicals, whereas hydrophobic groups like isopropyl may improve membrane permeability in drug candidates .

Biological Activity

Ethyl 4-isopropylbenzoylformate is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethyl group, an isopropyl group, and a benzoylformate moiety. This configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interactions with various biomolecules. It may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways. The precise mechanism remains under investigation, but it is believed to involve:

  • Enzyme inhibition : The compound may inhibit enzymes that are crucial for metabolic processes.
  • Receptor interaction : It could potentially interact with cell surface receptors, influencing signal transduction pathways.

Therapeutic Potential

Research has indicated that this compound may possess therapeutic properties. Some studies have explored its potential in treating conditions such as inflammation and cancer due to its ability to modulate biological pathways involved in these diseases.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In a study examining various benzoylformate derivatives, this compound showed significant anti-inflammatory effects in vitro. The compound reduced the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in inflammatory diseases .
  • Anticancer Properties : A recent investigation into the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The study reported IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary tests have shown that this compound exhibits antimicrobial properties against several bacterial strains. The compound was effective at inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis

To better understand the significance of this compound's biological activity, it can be compared with similar compounds:

CompoundStructure FeaturesBiological Activity
Ethyl benzoylformateLacks isopropyl groupModerate anti-inflammatory activity
Ethyl 4-methylbenzoylformateMethyl group instead of isopropylLower cytotoxicity
Ethyl 4-aminobenzoateAmino group presenceEnhanced antimicrobial properties

Safety and Handling

While exploring the biological applications of this compound, safety considerations are paramount. It should be handled with care due to potential irritant properties upon contact with skin or eyes. Proper laboratory safety protocols must be followed when conducting experiments involving this compound.

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